molecular formula C12H13NO2 B3192798 2,4-Piperidinedione, 6-(phenylmethyl)-, (6S)- CAS No. 653589-24-3

2,4-Piperidinedione, 6-(phenylmethyl)-, (6S)-

Cat. No. B3192798
CAS RN: 653589-24-3
M. Wt: 203.24 g/mol
InChI Key: YLBLDOIOPLQRKF-JTQLQIEISA-N
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Description

2,4-Piperidinedione, 6-(phenylmethyl)-, (6S)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of 2,4-Piperidinedione, 6-(phenylmethyl)-, (2,4-Piperidinedione, 6-(phenylmethyl)-, (6S)-)- is not fully understood. However, it has been suggested that it may act as a GABA receptor agonist, which could explain its anticonvulsant and anxiolytic effects. It may also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2,4-Piperidinedione, 6-(phenylmethyl)-, (2,4-Piperidinedione, 6-(phenylmethyl)-, (6S)-)- can cross the blood-brain barrier and exert its effects on the central nervous system. It has been shown to reduce seizure activity in animal models of epilepsy and to alleviate pain and inflammation in models of inflammatory diseases. Additionally, it has been shown to have a low toxicity profile, making it a relatively safe compound for further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-Piperidinedione, 6-(phenylmethyl)-, (2,4-Piperidinedione, 6-(phenylmethyl)-, (6S)-)- in lab experiments is its versatility. It can be used as a building block in the synthesis of various bioactive compounds, as well as a tool for investigating the mechanisms of action of GABA receptor agonists and COX-2 inhibitors. However, its low solubility in water and limited commercial availability may pose challenges for some experiments.

Future Directions

There are several future directions for research on 2,4-Piperidinedione, 6-(phenylmethyl)-, (2,4-Piperidinedione, 6-(phenylmethyl)-, (6S)-)-. One area of interest is the development of new drugs based on its anticonvulsant, anti-inflammatory, and analgesic properties. Additionally, further investigation into its mechanism of action could provide insights into the development of new treatments for epilepsy and inflammatory diseases. Finally, the synthesis of new derivatives and analogs of 2,4-Piperidinedione, 6-(phenylmethyl)-, (2,4-Piperidinedione, 6-(phenylmethyl)-, (6S)-)- could lead to the discovery of new bioactive compounds with improved properties.

Scientific Research Applications

2,4-Piperidinedione, 6-(phenylmethyl)-, (2,4-Piperidinedione, 6-(phenylmethyl)-, (6S)-)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. Additionally, it has been used as a building block in the synthesis of various natural products and bioactive compounds.

properties

IUPAC Name

(6S)-6-benzylpiperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-7-10(13-12(15)8-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBLDOIOPLQRKF-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)CC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00798814
Record name (6S)-6-Benzylpiperidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00798814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

653589-24-3
Record name (6S)-6-Benzylpiperidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00798814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Piperidinedione, 6-(phenylmethyl)-, (6S)-
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